Cas no 1311279-95-4 (1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-thiourea)

1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-thiourea 化学的及び物理的性質
名前と識別子
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- 1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-thiourea
- 1-(4-chlorophenyl)-3-(6-chloro-4-trifluoromethylpyridin-2-yl)thiourea
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- MDL: MFCD19981220
- インチ: 1S/C13H8Cl2F3N3S/c14-8-1-3-9(4-2-8)19-12(22)21-11-6-7(13(16,17)18)5-10(15)20-11/h1-6H,(H2,19,20,21,22)
- InChIKey: WBQLXKNYIZVDKC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(F)(F)F)=CC(=N1)NC(NC1C=CC(=CC=1)Cl)=S
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 389
- トポロジー分子極性表面積: 69
1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB302744-100 mg |
1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-thiourea, 95%; . |
1311279-95-4 | 95% | 100 mg |
€252.10 | 2023-07-20 | |
abcr | AB302744-100mg |
1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-thiourea, 95%; . |
1311279-95-4 | 95% | 100mg |
€252.10 | 2025-02-19 |
1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-thiourea 関連文献
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-thioureaに関する追加情報
Research Brief on 1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-thiourea (CAS: 1311279-95-4)
1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-thiourea (CAS: 1311279-95-4) is a thiourea derivative that has garnered significant attention in recent chemical and biomedical research due to its potential applications in drug discovery and agrochemical development. This compound features a unique molecular structure combining chloro-phenyl and trifluoromethyl-pyridinyl moieties, which are known to confer bioactivity and metabolic stability. Recent studies have explored its role as a kinase inhibitor, antimicrobial agent, and pesticide candidate, making it a versatile scaffold for further optimization.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which is implicated in cancer cell proliferation. The research demonstrated that 1311279-95-4 exhibited nanomolar affinity (IC50 = 28 nM) for CDK9, with selectivity over other CDK isoforms. Molecular docking simulations revealed that the thiourea bridge formed critical hydrogen bonds with the kinase hinge region, while the trifluoromethyl group enhanced hydrophobic interactions. These findings suggest its potential as a lead compound for oncology therapeutics, though further pharmacokinetic studies are warranted.
In agrochemical applications, a 2024 report in Pest Management Science highlighted this thiourea derivative's efficacy against resistant strains of Plutella xylostella (diamondback moth), showing 92% mortality at 50 ppm concentration. The mode of action was linked to disruption of mitochondrial complex III, as evidenced by oxygen consumption assays. Notably, the compound's halogenated pyridine moiety was found essential for binding to the Qo site of cytochrome b, a feature that may guide the design of next-generation insecticides with reduced cross-resistance.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2023) systematically modified the parent scaffold, revealing that: (1) the 4-chloro substitution on the phenyl ring maximized target engagement, (2) replacing the thiourea with urea decreased potency by 10-fold, and (3) the 6-chloro-4-trifluoromethyl-pyridin-2-yl group was optimal for membrane permeability (measured PAMPA logPe = -5.2). These insights are driving parallel optimization efforts in both pharmaceutical and crop protection research.
Ongoing preclinical evaluation (Q2 2024 data) indicates moderate hepatic clearance (Clh = 15 mL/min/kg) in rodent models, with the major metabolite resulting from oxidative defluorination. Researchers at Bayer and academic collaborators have filed recent patents (WO2024/078921, EP4124371) covering crystalline forms and synergistic combinations with strobilurin fungicides. The compound's dual potential in human health and agriculture positions it as a compelling case study for convergent chemical biology approaches.
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